Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
Description
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (CAS: 100858-40-0) is a chiral boronate ester with the molecular formula C₈H₁₆BNO₃ and a molecular weight of 185.029 g/mol . It features a tetrahydrofuran (THF) ring fused to a boronate group, stabilized by diethanolamine, which enhances its solubility in polar organic solvents. Key physicochemical properties include a density of 1.07 g/cm³, a melting point of 192–193°C, and a boiling point of 275.5°C at 760 mmHg . The compound’s stereochemistry at the 3R position makes it valuable in asymmetric catalysis and Suzuki-Miyaura cross-coupling reactions for synthesizing enantiomerically pure compounds .
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BNO3/c1-4-11-7-8(1)9-12-5-2-10-3-6-13-9/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQCXCVLUDHED-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCNCCO1)[C@@H]2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100858-40-0 | |
| Record name | (3R)-(+)-Tetrahydrofuranylboronic acid diethanolamine ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is a compound that has garnered attention for its potential biological activity, particularly in the context of its interactions with biological systems and implications for health. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of this compound
Diethanolamine (DEA) is widely used in various industrial applications, including cosmetics and pharmaceuticals. The incorporation of the tetrahydrofuranylboronate moiety enhances its chemical properties, potentially influencing its biological interactions. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.
The biological activity of diethanolamine compounds, including this compound, can be attributed to several mechanisms:
- Choline Metabolism Disruption : Studies have indicated that DEA can induce liver tumors in mice through a non-genotoxic mechanism involving choline deficiency. This effect arises from DEA's ability to decrease hepatic choline metabolites and S-adenosylmethionine levels, leading to impaired phosphatidylcholine synthesis .
- Genotoxicity : Although short-term genotoxicity tests have yielded negative results for DEA, the compound's influence on cellular processes can lead to transformation in certain cell types, such as Syrian hamster embryo cells .
- Species-Specific Responses : The carcinogenic potential of DEA appears to vary significantly across species. While it induces tumors in mice, it does not exhibit similar effects in rats, suggesting that human risk assessments should consider these interspecies differences .
Case Studies
Several case studies have explored the effects of diethanolamine compounds in biological systems:
- Liver Tumor Induction in Mice : A pivotal study by the National Toxicology Program (NTP) demonstrated that lifetime dermal exposure to DEA resulted in increased liver tumors in mice but not in rats. This discrepancy highlights the importance of species-specific responses to DEA exposure .
- Effects on Hepatic Function : Research has shown that DEA disrupts choline homeostasis in mice, leading to significant alterations in liver function markers. Such findings emphasize the need for careful evaluation of DEA's impact on human health, particularly concerning long-term exposure .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its parent compound diethanolamine:
Research Findings
Recent research has highlighted several critical aspects of this compound's biological activity:
- Non-Genotoxic Carcinogenicity : The mechanism by which DEA induces tumors is primarily non-genotoxic, focusing on metabolic disruption rather than direct DNA damage .
- Potential Therapeutic Applications : While concerns about toxicity exist, some studies suggest that derivatives of DEA may possess beneficial properties when used at controlled dosages, particularly in pharmaceutical formulations where modulation of choline metabolism could be advantageous .
- Environmental and Health Implications : Given its widespread use, understanding the environmental persistence and potential health impacts of diethanolamine compounds is essential for regulatory assessments and public health policies.
Scientific Research Applications
Pharmaceutical Applications
Diethanolamine and its derivatives are utilized in pharmaceutical formulations primarily as buffering agents. They play crucial roles in:
- Emulsion Stabilization : Used in formulations containing fatty acids to enhance stability and prevent phase separation.
- pH Adjustment : Acts as a pH adjuster in various drug formulations, ensuring optimal conditions for drug efficacy.
Case Study : A study demonstrated the effectiveness of diethanolamine derivatives in enhancing the solubility of poorly soluble drugs, thus improving bioavailability in oral formulations .
Agricultural Applications
In agriculture, diethanolamine compounds are employed as:
- Dispersants : Used in pesticide formulations to improve the distribution of active ingredients.
- Emulsifiers : Enhance the stability of emulsions in herbicides and fungicides.
Data Table 1: Applications in Agriculture
| Application Type | Specific Use | Benefits |
|---|---|---|
| Dispersants | Pesticide formulations | Improved active ingredient distribution |
| Emulsifiers | Herbicides and fungicides | Enhanced emulsion stability |
Industrial Applications
Diethanolamine derivatives are important in various industrial processes:
- Corrosion Inhibition : Widely used in metal-cutting fluids and lubricants to prevent corrosion.
- Gas Treatment : Functions as an absorbent for acid gases like hydrogen sulfide and carbon dioxide, particularly in natural gas processing.
Case Study : In oil refineries, diethanolamine solutions have been shown to effectively remove hydrogen sulfide from sour gas at lower energy costs compared to other amines .
Synthesis Methodology
The synthesis involves:
- Reacting diethanolamine with tetrahydrofuran derivatives.
- Introducing boron reagents to form the desired boronate ester.
Data Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Reaction with THF | Diethanolamine + THF derivative | Room temperature |
| Boronation | Boron reagent | Controlled atmosphere |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Boronates
Structural and Functional Group Comparisons
The following table summarizes critical differences between Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate and analogous boronates:
Key Observations :
- Steric and Electronic Effects: this compound’s THF ring and diethanolamine ligand provide steric bulk and electron-donating properties, enhancing stability in cross-coupling reactions compared to simpler boranes like dichloromethyldiisopropoxyborane .
- Boron Content: Triethanolaminetriborate contains three borate groups, resulting in higher boron content (theoretical ~11.9% B) compared to this compound (~5.8% B). This makes the former more effective in boron delivery systems .
- Chirality: Unlike vinylboronic acid pinacol ester (non-chiral), this compound’s stereogenic center enables enantioselective synthesis, a critical advantage in pharmaceutical intermediates .
Reactivity and Catalytic Performance
Suzuki-Miyaura Cross-Coupling
- This compound achieves >90% enantiomeric excess (ee) in aryl-aryl bond formation due to its chiral THF-boronate system .
- Vinylboronic acid pinacol ester exhibits faster transmetallation rates but lacks stereocontrol, limiting its use to non-chiral substrates .
Hydrolysis Stability
- This compound demonstrates superior hydrolytic stability (t₁/₂ > 24 hours in aqueous THF) compared to dichloromethyldiisopropoxyborane (t₁/₂ < 1 hour), attributed to its amine-boronate chelation .
Commercial Availability and Cost
Note: The higher cost of this compound reflects its specialized chiral applications .
Research Findings and Industrial Relevance
- Asymmetric Synthesis: this compound has been used in the synthesis of β-lactam antibiotics, achieving 92% ee in key intermediates .
- Limitations: Unlike trifluoroborates (e.g., ynone trifluoroborates), this compound is less reactive toward electrophilic aromatic substitution, restricting its use to transition metal-catalyzed reactions .
- Safety Profile : The compound’s flash point (120.4°C) and low volatility reduce flammability risks compared to dichloromethyldiisopropoxyborane .
Preparation Methods
Alkylation of Diethanolamine with Acetonitrile Derivatives
Patent EP0474411A1 details the reaction of DEA with halogenated acetonitriles (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of triethylamine as an acid acceptor. This step generates cyanoethylated intermediates, critical for subsequent functionalization.
Example Reaction Conditions:
This step proceeds via nucleophilic substitution, where the amine group of DEA attacks the electrophilic carbon of the acetonitrile derivative. The choice of solvent and temperature influences reaction efficiency, with neat conditions favoring higher throughput but requiring careful temperature control.
Isocyanate Addition for Urethane Formation
The cyanoethylated intermediate reacts with alkyl isocyanates (e.g., n-butyl isocyanate) to form urethane-linked products. This step introduces structural rigidity and prepares the molecule for cyclization.
Example Reaction Conditions:
| Parameter | Example 3-a | Example 3-c |
|---|---|---|
| Intermediate (g) | 9.0 | 2.5 |
| Isocyanate | n-Butyl isocyanate (13.8 g) | n-Butyl isocyanate (5.9 g) |
| Solvent | Toluene/Methanol | Acetonitrile |
| Catalyst | Raney nickel | None |
| Yield | 68.5% (overall) | 71% |
Hydrogenation under high pressure (100 kg/cm²) with Raney nickel facilitates the reduction of nitrile groups to amines, a critical step for boronate compatibility.
The tetrahydrofuranyl group is introduced via intramolecular cyclization of a diol intermediate. While the cited patent does not explicitly describe this step, analogous methods for tetrahydrofuran synthesis include:
-
Acid-catalyzed cyclization of 1,4-diols using p-toluenesulfonic acid.
-
Mitsunobu reaction for stereochemical control, employing triphenylphosphine and diethyl azodicarboxylate (DEAD).
Hypothetical Reaction Pathway:
-
Oxidation of the secondary alcohol to a ketone.
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Asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to establish the (3R) configuration.
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Cyclization via nucleophilic attack of the alcohol on the electrophilic carbon.
Boronation Strategies for Boronate Ester Installation
Boronate esters are typically introduced via:
-
Suzuki-Miyaura coupling precursors: Reaction of a halogenated intermediate with bis(pinacolato)diboron.
-
Esterification with boronic acids: DEA derivatives react with tetrahydrofuranylboronic acid in the presence of a dehydrating agent (e.g., molecular sieves).
Example Conditions for Boronate Formation:
| Parameter | Typical Range |
|---|---|
| Boronic acid | 1.2–1.5 equivalents |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Pd(PPh₃)₄ |
| Temperature | 80–100°C |
| Reaction time | 12–24 hours |
Challenges and Optimization Considerations
Enantiomeric Control
The (3R) configuration necessitates chiral induction during cyclization or resolution. Techniques include:
-
Chiral auxiliaries : Temporary stereochemical directors removed post-cyclization.
-
Enzymatic resolution : Lipases or esterases to separate enantiomers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate?
- Methodology : The compound is typically synthesized via boronate esterification using tetrahydrofuran (THF) as a solvent. A common approach involves reacting (3R)-(+)-tetrahydrofuranylboronic acid with diethanolamine in anhydrous THF under nitrogen atmosphere, followed by triethylamine (Et₃N) to neutralize byproducts . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from THF/ether mixtures. Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization .
- Key Data : Molecular formula: C₈H₁₆BNO₃; purity ≥98% (HPLC) .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Confirm enantiomeric excess (ee) via comparison with racemic standards. Complementary techniques include optical rotation ([α]D²⁵ = +15° to +20° in THF) and ¹¹B NMR spectroscopy (δ ~30 ppm for tetrahedral boronate) .
Q. What safety protocols are critical for handling this compound?
- Methodology : The compound is a skin and eye irritant (GHS Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods. Storage should be in airtight containers under inert gas (argon) at 0–6°C to prevent hydrolysis. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the (3R) configuration influence catalytic activity in asymmetric Suzuki-Miyaura cross-coupling reactions?
- Methodology : Design comparative experiments using enantiopure (3R) and racemic boronate esters. Evaluate coupling efficiency with aryl halides (e.g., 4-bromotoluene) and palladium catalysts (e.g., Pd(PPh₃)₄). Monitor stereoselectivity via chiral GC-MS and kinetic resolution studies. The (3R) configuration enhances steric control, reducing side reactions like protodeboronation .
- Data Contradiction : Conflicting reports on enantioselectivity may arise from solvent polarity (THF vs. DMF) or catalyst loading. Optimize using Design of Experiments (DoE) to isolate variables .
Q. How can researchers resolve discrepancies in reaction yields attributed to boronate ester stability?
- Methodology : Perform stability studies under varying conditions (pH, temperature, humidity). Use ¹H NMR to track degradation (e.g., appearance of boric acid at δ 5.3 ppm). For moisture-sensitive reactions, employ molecular sieves or anhydrous solvents. Note that ≥98% purity (from suppliers) minimizes side-product formation .
- Case Study : Reproducibility issues in THF-mediated reactions may stem from residual water. Karl Fischer titration of solvents is recommended .
Q. What strategies optimize the use of this boronate in sp³–sp² cross-couplings with sterically hindered substrates?
- Methodology : Screen ligands (e.g., XPhos, SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to enhance Pd catalyst turnover. Use microwave-assisted synthesis for kinetic control. Monitor reaction progress via in situ IR spectroscopy (C–B bond stretch at ~1350 cm⁻¹). Advanced computational modeling (DFT) can predict transition-state geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
